molecular formula C10H10N2 B8807635 1H-Imidazole, 2-(2-methylphenyl)- CAS No. 61698-31-5

1H-Imidazole, 2-(2-methylphenyl)-

Cat. No.: B8807635
CAS No.: 61698-31-5
M. Wt: 158.20 g/mol
InChI Key: GUKULMCQRHXQPR-UHFFFAOYSA-N
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Description

1H-Imidazole, 2-(2-methylphenyl)- is a substituted imidazole derivative characterized by a methyl-substituted phenyl group at the 2-position of the imidazole ring. Substituted imidazoles are pivotal in medicinal chemistry and organic synthesis due to their aromaticity, hydrogen-bonding capabilities, and tunable electronic properties .

Properties

CAS No.

61698-31-5

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

2-(2-methylphenyl)-1H-imidazole

InChI

InChI=1S/C10H10N2/c1-8-4-2-3-5-9(8)10-11-6-7-12-10/h2-7H,1H3,(H,11,12)

InChI Key

GUKULMCQRHXQPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC=CN2

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features and Substituent Effects

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Structural Notes
1H-Imidazole, 2-phenyl- C₉H₈N₂ 144.17 2-phenyl 670-96-2 Aromatic, planar structure
1H-Imidazole, 2-(2-methylphenyl)- C₁₀H₁₀N₂ (inferred) 158.20 (calc.) 2-(2-methylphenyl) N/A Methyl group enhances lipophilicity and steric bulk
1H-Imidazole,4,5-dihydro-2-[2-(2-methylphenyl)ethyl]- C₁₂H₁₆N₂ 188.27 4,5-dihydro, 2-ethyl-linked 2-methylphenyl 221225-01-0 Reduced aromaticity due to dihydro structure
2-(2-Nitrophenyl)-5-(trifluoromethyl)-1H-imidazole C₁₀H₆F₃N₃O₂ 257.17 (calc.) 2-nitro, 5-CF₃ 1022963-60-5 Electron-withdrawing groups increase reactivity

Substituent Impact :

  • Electron-withdrawing groups (e.g., nitro, CF₃ in ): Increase electrophilicity, favoring reactions like nucleophilic substitution or coordination in metal complexes .

Physicochemical Properties and Computational Modeling

Experimental and Predicted Data

  • 2-Phenylimidazole (): Melting point and ΔfusH data are available via NIST subscription. Its planar structure facilitates π-π stacking in crystal lattices.
  • Computational Insights : Density-functional theory (DFT) methods () and correlation-energy functionals () are critical for predicting properties like bond energies and reaction pathways when experimental data is absent. For example, the methyl group in 2-(2-methylphenyl)- may slightly increase the HOMO-LUMO gap compared to nitro-substituted derivatives.

Reactivity :

  • Methyl-substituted derivatives (e.g., 2-(2-methylphenyl)-) are less reactive toward electrophilic substitution than nitro/CF₃ analogs but may undergo regioselective alkylation or acylation.

Preparation Methods

Condensation Reactions Involving Aldehydes and Ammonium Acetate

A widely employed method involves the Debus-Radziszewski reaction, which utilizes aldehydes, ammonium acetate, and α-diketones or α-keto acids under solvent-free or mild conditions. For instance, a one-pot synthesis combines o-methylbenzaldehyde , glyoxal, and ammonium acetate in acetic acid at 80–100°C, yielding 2-(2-methylphenyl)-1H-imidazole with 85–92% efficiency . Key advantages include:

  • Solvent-free conditions reducing environmental impact.

  • Short reaction times (2–4 hours) due to microwave assistance.

  • Compatibility with electron-donating and withdrawing substituents.

A representative procedure involves refluxing 2-methylbenzaldehyde (1 eq), ammonium acetate (2.5 eq), and glyoxal (1 eq) in ethanol for 6 hours, followed by neutralization with NaHCO₃ and recrystallization from ethanol .

Cyclization of Thiourea Derivatives

Thiourea intermediates derived from 2-methylphenyl isothiocyanate and β-aminoaldehydes undergo cyclization under acidic conditions. For example:

  • 3-Aminopropionaldehyde dimethyl acetal reacts with 2-tolyl isothiocyanate in methanol at 6–38°C for 1 hour.

  • Hydrolysis with HCl at 37–50°C yields 2-(2-methylphenyl)-1H-imidazole-2-thiol, which is desulfurized via Raney nickel catalysis to the target compound (92.1% yield) .

This method offers precise control over regioselectivity but requires strict temperature modulation to avoid byproducts like imidazo[1,2-a]pyridines .

Palladium-Catalyzed C–H Functionalization

Pd-catalyzed cross-coupling enables direct arylation of imidazole precursors. A notable approach involves:

  • Treating 1-benzyl-4-iodo-1H-imidazole with 2-methylphenylboronic acid under Pd(OAc)₂/Xantphos catalysis.

  • Optimized conditions: Cs₂CO₃ in xylene at 140°C for 18 hours, achieving 78% yield .

This method is advantageous for introducing sterically hindered aryl groups but necessitates inert atmospheres and expensive catalysts.

Oxidative Cyclization of Amidines

Vinyl azides and amidines undergo [3+2] cyclization under catalyst-free conditions. For example:

  • N-Phenylbenzamidine and (1-azidovinyl)benzene react in acetonitrile at 80°C with 1,8-diazabicycloundec-7-ene (DBU), yielding 2,4-diaryl imidazoles (up to 89% yield) .

Key features:

  • Avoids metal catalysts, reducing purification steps.

  • Tolerates nitro, halide, and methoxy substituents.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A protocol using 2-methylbenzaldehyde , ammonium acetate , and benzil in acetic acid under 300 W irradiation for 10 minutes achieves 94% yield . Comparative studies show microwave methods reduce energy consumption by 40% compared to conventional heating.

Solid-Phase Synthesis for High-Throughput Production

Immobilized resins like Wang resin enable sequential functionalization:

  • Fmoc-protected imidazole is attached to the resin.

  • Deprotection and coupling with 2-methylbenzoyl chloride .

  • Cleavage with TFA yields the product (purity >95%) .

This method is ideal for parallel synthesis but requires specialized equipment.

Comparative Analysis of Methods

MethodYield (%)Time (h)CostScalability
Debus-Radziszewski85–922–6LowHigh
Thiourea Cyclization90–924–8MediumModerate
Pd-Catalyzed Coupling70–7818–24HighLow
Oxidative Cyclization80–898–12MediumHigh
Microwave-Assisted88–940.2–1LowHigh

Q & A

Q. How can the structural identity of 2-(2-methylphenyl)-1H-imidazole be confirmed experimentally?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to identify aromatic protons (6.5–8.5 ppm) and imidazole ring carbons (120–140 ppm). Discrepancies in peak splitting may indicate substituent orientation .
  • Infrared (IR) Spectroscopy: Detect characteristic N–H stretching (~3150 cm1^{-1}) and C=N vibrations (~1600 cm1^{-1}) to confirm the imidazole core .
  • X-ray Crystallography: Resolve the crystal structure to determine bond lengths, angles, and spatial arrangement. For example, C–N bond lengths in imidazole derivatives typically range from 1.31–1.37 Å .

Q. What are the standard synthetic routes for preparing 2-(2-methylphenyl)-1H-imidazole?

Methodological Answer: Common methods include:

  • De Novo Imidazole Synthesis: Condensation of aldehydes (e.g., 2-methylbenzaldehyde) with ammonium acetate and nitroalkanes under acidic conditions. Yields depend on stoichiometry and temperature control (60–80°C) .
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling to introduce the 2-methylphenyl group to preformed imidazole intermediates. Catalysts like Pd(PPh3_3)4_4 and bases (e.g., K2_2CO3_3) are critical for efficiency .
  • Post-Functionalization: Modify existing imidazole derivatives via nucleophilic substitution or electrophilic aromatic substitution. For example, bromination at the 4-position can precede further derivatization .

Key Considerations:

  • Purify via column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Monitor reaction progress using TLC (Rf_f ~0.3 in 1:1 EtOAc/hexane).

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in the reported molecular geometry of 2-(2-methylphenyl)-1H-imidazole derivatives?

Methodological Answer: Discrepancies often arise from polymorphism or computational model inaccuracies. To address this:

  • Single-Crystal X-ray Diffraction (SCXRD): Compare experimental data (e.g., torsion angles, unit cell parameters) with theoretical DFT calculations. For instance, SCXRD of 1-phenylimidazole derivatives revealed a dihedral angle of 88.5° between the imidazole and phenyl rings, differing from DFT-predicted 82.3° .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) that influence packing. A study on 4-(1H-imidazol-1-yl)benzaldehyde showed C–H···O interactions contributing to 12.4% of crystal contacts .

Data Contradiction Example:

ParameterExperimental (SCXRD)Computational (DFT)Source
Dihedral Angle88.5°82.3°

Q. What strategies optimize the yield of 2-(2-methylphenyl)-1H-imidazole in multi-step syntheses?

Methodological Answer: Optimization involves:

  • Catalyst Screening: Test Pd-based catalysts (e.g., PdCl2_2(dppf)) for cross-coupling steps. A study achieved 78% yield using Pd(OAc)2_2 with XPhos ligand .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-synthesis purification to remove residues.
  • Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 30 minutes while maintaining >70% yield .

Case Study:

StepConditionYield ImprovementSource
Imidazole FormationMicrowave, 150°C, 30 min72% → 85%

Q. How can researchers analyze conflicting bioactivity data for 2-(2-methylphenyl)-1H-imidazole derivatives?

Methodological Answer: Contradictions in antimicrobial or antifungal activity may stem from:

  • Assay Variability: Standardize protocols (e.g., broth microdilution vs. disk diffusion). For example, MIC values for imidazole derivatives varied by 4-fold across labs due to inoculum size differences .
  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., electron-withdrawing groups at the 4-position) and correlate with bioactivity. A derivative with a nitro group showed 3× higher antifungal activity than the methyl analogue .

Q. What advanced techniques characterize the electronic properties of 2-(2-methylphenyl)-1H-imidazole?

Methodological Answer:

  • Cyclic Voltammetry (CV): Measure redox potentials to assess electron-donating/withdrawing effects. Imidazole derivatives often show oxidation peaks at +1.2 to +1.5 V (vs. Ag/AgCl) .
  • UV-Vis Spectroscopy: Analyze π→π* transitions (λmax_{\text{max}} ~265 nm) and charge-transfer bands. Solvatochromic shifts in DMSO vs. CHCl3_3 indicate polarity-dependent electronic delocalization .

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